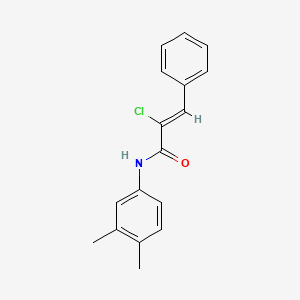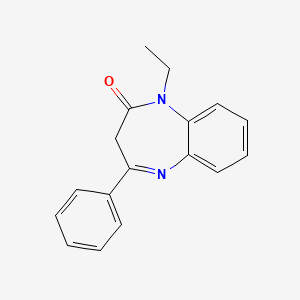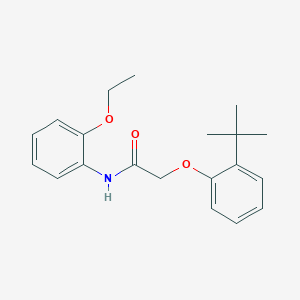![molecular formula C20H24N2O3 B5607520 4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5607520.png)
4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(4-benzoyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one" belongs to a class of chemical compounds that have been explored for various biological activities and chemical properties. This compound is characterized by its spiro[4.5]decane backbone and functional groups that contribute to its reactivity and interaction with biological systems.
Synthesis Analysis
The synthesis of similar compounds involves condensation reactions, cyclization, and modification of functional groups. For example, compounds in the same family have been synthesized from 4-piperidone benzoylhydrazones reacting with nitrilimines, leading to structures that exhibit significant antimicrobial activity (Dalloul et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds in this class includes a spiro configuration, which influences their chemical reactivity and biological interactions. X-ray diffraction and NMR studies provide insights into their three-dimensional conformation, helping to understand their chemical behavior (Wang et al., 2011).
Chemical Reactions and Properties
Compounds with the spiro[4.5]decane structure participate in various chemical reactions due to the presence of reactive functional groups. They have been involved in antimicrobial activities and have shown interactions with biological targets. Their chemical reactions include transformations under different conditions, influencing their potential as pharmacological agents (Dalloul et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined by their molecular framework and substituents. These properties are crucial for their formulation and application in different fields (Konovalova et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are shaped by the compound's molecular structure. These properties impact their biological activities and interactions with other chemical entities. Studies on similar structures highlight their potential biological activities and chemical reactivity (Patel et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
The development of new analogs of bioactive heterocyclic compounds, including piperazine derivatives, is a major challenge in synthetic organic and medicinal chemistry . Future research may focus on designing and synthesizing new piperazine derivatives with improved biological activity and safety profiles.
properties
IUPAC Name |
4-(4-benzoylpiperazin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-18-15-17(20(25-18)9-5-2-6-10-20)21-11-13-22(14-12-21)19(24)16-7-3-1-4-8-16/h1,3-4,7-8,15H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUVCWWFRNKRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5607455.png)
![2-(ethylthio)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5607456.png)
![N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607462.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5607465.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5607480.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5607483.png)
![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]butanamide](/img/structure/B5607488.png)
![3-[({[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5607492.png)



